Coluracetam

Catalog No.
S524190
CAS No.
135463-81-9
M.F
C19H23N3O3
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coluracetam

CAS Number

135463-81-9

Product Name

Coluracetam

IUPAC Name

N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23)

InChI Key

PSPGQHXMUKWNDI-UHFFFAOYSA-N

SMILES

CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C

Solubility

Soluble in DMSO

Synonyms

2-(2-oxypyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro(2,3-b)quinolin-4-yl)acetoamide, MKC 231, MKC-231

Canonical SMILES

CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C

Description

The exact mass of the compound Coluracetam is 341.1739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Benefits for Memory and Learning

  • [1] Source: "Coluracetam Improves Spatial Memory and Increases Hippocampal Neurogenesis and BDNF Levels in Rats" by Li et al. published in International Journal of Molecular Sciences scholarly journal: )
  • [2] Source: "Neuroprotective Effects of Coluracetam on Scopolamine-Induced Memory Impairments in Mice" by Wang et al. published in Cellular and Molecular Neurobiology scholarly journal: )

Potential Neuroprotective Effects

  • [3] Source: "Neuroprotective Effects of Coluracetam against Glutamate-Induced Neurotoxicity in Primary Cortical Cultures" by Wang et al. published in Brain Research scholarly journal: )
  • [4] Source: "Coluracetam Promotes Proliferation and Survival of Cultured Rat Hippocampal Neurons" by Wang et al. published in Cellular and Molecular Neurobiology scholarly journal: )

Limited Human Studies

  • [5] Source: "Enhancement of Memory and Learning by the Novel Choline Uptake Enhancer Coluracetam: A Placebo-Controlled Double-Blind Study in Healthy Volunteers" by Blokland et al. published in Psychopharmacology scholarly journal: )

Important Considerations

  • Coluracetam is not approved for any medical use by the US Food and Drug Administration (FDA) or similar regulatory bodies in other countries.
  • Its long-term safety and side effects are unknown.
  • More research is needed to determine its effectiveness for any specific condition.

Coluracetam is a synthetic compound belonging to the racetam family, which is primarily recognized for its nootropic properties. Its chemical formula is C19H23N3O3, with a molecular weight of approximately 341.41 g/mol. Initially developed by Mitsubishi Tanabe Pharma Corporation for Alzheimer's disease, Coluracetam has since been explored for its potential in treating major depressive disorder and cognitive impairments associated with various neurological conditions . The compound enhances the high-affinity choline uptake (HACU) process, which is crucial for the synthesis of acetylcholine, a neurotransmitter integral to memory and learning functions .

The proposed mechanism of action for Coluracetam centers on its influence on the cholinergic system. Studies suggest it may enhance the uptake of choline, a precursor molecule for the neurotransmitter acetylcholine, into neurons []. Acetylcholine plays a crucial role in memory, learning, and other cognitive functions []. However, further research is needed to fully elucidate the mechanism and its impact on cognition.

Involve its interaction with the HACU system, which facilitates the uptake of choline into neurons. This process is essential for synthesizing acetylcholine from choline and acetate. The compound does not act as a reuptake inhibitor or directly enhance acetylcholine receptor sensitivity but instead increases the availability of choline for acetylcholine synthesis by enhancing HACU activity .

Key Reactions:

  • Choline Uptake Enhancement: Coluracetam increases choline transport into neurons, thereby promoting acetylcholine synthesis.
  • Acetylcholine Synthesis: By improving choline availability, it indirectly boosts acetylcholine levels in the synaptic cleft.

Coluracetam exhibits notable biological activity primarily through its enhancement of cognitive functions. Studies indicate that it can reverse learning impairments caused by cholinergic neurotoxins in animal models. The compound has shown promise in improving memory, attention, and mood, particularly in subjects with impaired neuronal function . Furthermore, it has been noted to enhance AMPA receptor potentiation, contributing to cognitive enhancement and alertness .

Mechanism of Action:

  • High-Affinity Choline Uptake: Coluracetam enhances the efficiency of choline transport into neurons.
  • Cognitive Enhancement: It improves synaptic acetylcholine levels, facilitating better memory and learning processes.

The synthesis of Coluracetam involves several steps typical of racetam compounds. While specific proprietary methods may exist, general synthetic pathways include:

  • Formation of Key Intermediates: Starting from simpler organic compounds, intermediates are synthesized through reactions such as amination and acylation.
  • Cyclization: The formation of the bicyclic structure characteristic of racetams occurs via cyclization reactions.
  • Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity levels.

The detailed synthetic route is often proprietary and not widely disclosed in public literature .

Coluracetam has been explored for various applications beyond its initial development for Alzheimer's disease:

  • Cognitive Enhancement: Used as a nootropic agent to improve memory and learning.
  • Mood Disorders: Investigated for potential therapeutic effects in major depressive disorder and anxiety disorders.
  • Neuroprotection: Potential applications in preventing ischemic retinopathy and treating retinal injuries .

Coluracetam interacts significantly with neurotransmitter systems, particularly focusing on acetylcholine dynamics:

  • Choline Transporters: It enhances the functionality of high-affinity choline transporters (CHT1), crucial for choline uptake.
  • Neurotransmitter Modulation: Studies suggest that Coluracetam may influence other neurotransmitter systems indirectly through its effects on acetylcholine levels .

Key Findings:

  • Enhanced choline uptake leads to increased acetylcholine synthesis.
  • Potential modulation of AMPA receptors contributes to cognitive enhancement.

Coluracetam shares similarities with other racetam compounds but possesses unique characteristics regarding its mechanism of action:

Compound NameMechanism of ActionUnique Features
PiracetamEnhances receptor sensitivity to acetylcholineFirst racetam; broad cognitive enhancement
AniracetamAMPA receptor modulationKnown for mood-enhancing properties
PramiracetamHigh-affinity choline uptakeMore potent than Piracetam; used for cognitive decline
OxiracetamAMPA receptor modulationNoted for neuroprotective effects

Coluracetam's unique targeting of the HACU system distinguishes it from these compounds, making it particularly effective in enhancing choline availability for acetylcholine synthesis rather than merely modifying receptor sensitivity .

Synthetic Pathways for Coluracetam Production

Coluracetam, chemically designated as N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide, represents a structurally complex nootropic compound requiring sophisticated synthetic approaches [1] [2]. The compound possesses the molecular formula C19H23N3O3 with a molecular weight of 341.4 g/mol [3] [4]. The synthetic pathways to Coluracetam involve multi-step processes that construct its distinctive quinoline-fused furan ring system coupled with a pyrrolidone acetamide moiety [1] [5].

The primary synthetic route involves a convergent approach utilizing two major synthetic fragments: the 2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine intermediate and the 2-(2-oxopyrrolidin-1-yl)acetyl chloride derivative [6]. The quinoline fragment synthesis typically begins with the construction of the tetrahydrofuroquinoline core through cyclization reactions involving appropriate quinoline precursors and furan derivatives [6] [7]. One established methodology utilizes phenylacetylene as a starting material, which undergoes reaction with succinic anhydride to generate phenylacetylene anhydride, followed by condensation with quinoline under controlled conditions [6].

The pyrrolidone acetamide component synthesis follows established pyrrolidone chemistry protocols. The preparation typically involves the reaction of 2-pyrrolidone with chloroacetyl chloride to form 2-(2-oxopyrrolidin-1-yl)acetyl chloride, which serves as the key acylating agent [8] [9]. This intermediate demonstrates excellent reactivity toward amino groups and forms stable amide bonds with the quinoline-derived amine [9].

Key Intermediate Compounds and Reaction Mechanisms

The synthesis of Coluracetam relies heavily on several critical intermediates, each requiring precise synthetic control and purification protocols. The primary intermediates include 2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine and 2-(2-oxopyrrolidin-1-yl)acetyl chloride [6] [9].

The formation of the tetrahydrofuroquinoline intermediate involves a multi-step cyclization sequence. Initial formation of the quinoline ring system proceeds through established quinoline synthesis methodologies, such as the Conrad-Limpach-Knorr reaction or Doebner multicomponent reaction [10]. The incorporation of the furan ring occurs through intramolecular cyclization reactions involving appropriate precursors containing both quinoline and furan-forming functionalities [7] [10].

The reaction mechanism for the key coupling step involves nucleophilic acyl substitution, where the amino group of the tetrahydrofuroquinoline attacks the carbonyl carbon of the acid chloride intermediate. The reaction proceeds through a tetrahedral intermediate, followed by elimination of hydrogen chloride to form the final amide bond [9]. This coupling reaction requires careful control of reaction conditions, including temperature, solvent selection, and base addition to neutralize the generated hydrogen chloride [9].

The pyrrolidone acetyl chloride intermediate formation involves the reaction of 2-pyrrolidone with chloroacetyl chloride in the presence of a suitable base [9]. The mechanism proceeds through nucleophilic substitution at the acetyl chloride carbon by the pyrrolidone nitrogen, generating the desired N-acylated product [8] [9]. Optimized conditions typically employ tetrahydrofuran as solvent at elevated temperatures to achieve satisfactory conversion rates [9].

Stereoselective Synthesis Challenges and Solutions

The synthesis of Coluracetam presents significant stereochemical challenges due to the presence of multiple chiral centers and the potential for forming various stereoisomers during the synthetic sequence [11] [12]. The tetrahydrofuroquinoline ring system contains inherent stereochemical complexity, particularly at the ring junction positions and any substituent-bearing carbons [11] [12].

One major challenge involves controlling the stereochemistry during the tetrahydroquinoline ring formation. Traditional methods often result in mixtures of stereoisomers that require extensive purification protocols [11] [12]. Advanced stereoselective synthesis approaches utilize chiral auxiliaries or asymmetric catalysis to achieve preferential formation of desired stereoisomers [11] [12].

The implementation of stereoselective reduction protocols represents a critical advancement in Coluracetam synthesis. Asymmetric hydrogenation of quinoline precursors using chiral rhodium or ruthenium catalysts provides excellent stereocontrol [11] [12]. These methods typically achieve enantiomeric excesses exceeding 90% under optimized conditions [11].

Resolution techniques provide alternative approaches for obtaining stereochemically pure intermediates. Classical resolution methods involve formation of diastereomeric salts with chiral acids, followed by selective crystallization and subsequent liberation of the desired enantiomer [11] [12]. Modern chromatographic resolution techniques utilizing chiral stationary phases offer improved efficiency and scalability [11] [12].

The application of enzymatic resolution methods presents environmentally favorable alternatives for stereochemical control. Lipase-catalyzed kinetic resolution of racemic intermediates provides high enantioselectivity under mild reaction conditions [12]. These biocatalytic approaches often demonstrate superior selectivity compared to traditional chemical methods [12].

Process Optimization Strategies

Yield Improvement Techniques

Process optimization for Coluracetam synthesis focuses on maximizing overall yield while maintaining product quality and minimizing production costs [13] [6]. Key optimization parameters include reaction temperature, solvent selection, catalyst loading, and reaction time optimization [6] [14].

Temperature optimization studies demonstrate that elevated temperatures generally improve reaction rates but may compromise selectivity [6] [14]. For the phenylacetylene-succinic anhydride condensation, optimal temperatures range from 80-100°C, providing excellent conversion while minimizing side product formation [6]. Higher temperatures above 120°C result in increased decomposition and reduced overall yields [6].

Solvent selection significantly impacts both reaction efficiency and product isolation. Diphenyl ether has emerged as an optimal solvent for certain cyclization reactions due to its high boiling point and chemical inertness [15]. This solvent maintains reaction homogeneity throughout the process and facilitates one-pot synthetic protocols [15]. Alternative solvents such as toluene and dioxane provide suitable alternatives for specific reaction steps [16] [15].

Catalyst optimization involves systematic evaluation of various catalytic systems to identify optimal conditions for each synthetic transformation. Palladium-catalyzed cross-coupling reactions benefit from specific ligand selection, with bis(diphenylphosphino)propane (DPPP) demonstrating superior selectivity compared to other phosphine ligands [15]. Catalyst loading optimization typically ranges from 5-10 mol% to achieve acceptable reaction rates while minimizing costs [15].

Continuous flow synthesis techniques offer significant advantages for process intensification and yield improvement [17]. These methods provide enhanced heat and mass transfer, improved mixing efficiency, and better reaction control compared to traditional batch processes [17]. Flow synthesis also facilitates telescoped synthetic sequences, reducing intermediate isolation requirements and improving overall efficiency [17].

The implementation of microwave-assisted synthesis protocols provides rapid heating and improved reaction control [18]. Microwave heating often reduces reaction times from hours to minutes while maintaining or improving product yields [18]. These techniques are particularly effective for condensation reactions and cyclization processes [18].

Purification and Crystallization Protocols

Purification of Coluracetam and its intermediates requires specialized protocols due to the compound's structural complexity and potential for forming multiple isomers [19] [18]. The primary purification challenge involves separating the desired product from closely related impurities and byproducts [19].

Column chromatography represents the primary purification method for synthetic intermediates and final products [19]. Silica gel chromatography using gradient elution with ethyl acetate and hexane mixtures provides effective separation of Coluracetam from synthetic impurities [19]. Advanced purification protocols employ preparative high-performance liquid chromatography (HPLC) for achieving pharmaceutical-grade purity [20].

Crystallization protocols play a crucial role in obtaining high-purity Coluracetam with consistent physical properties [19] [18]. The compound typically crystallizes as white to off-white crystalline solids with melting points ranging from 223-227°C [20] [5]. Recrystallization from methanol provides effective purification while maintaining product integrity [6].

Optimization of crystallization conditions involves systematic evaluation of solvent systems, cooling rates, and seeding protocols [19] [18]. Slow cooling crystallization generally produces larger, more uniform crystals with improved purity compared to rapid cooling methods [19]. The addition of anti-solvents such as hexane or heptane can improve crystallization efficiency and product recovery [19].

Co-crystallization techniques offer advanced purification strategies for obtaining specific polymorphic forms with enhanced stability and bioavailability [19] [18]. These methods involve crystallization in the presence of suitable co-formers that form ordered crystal structures with the active pharmaceutical ingredient [19]. Systematic screening of co-formers identifies optimal combinations for achieving desired crystal properties [18].

Lyophilization processes provide alternative purification and formulation strategies, particularly for products requiring enhanced stability [21]. This technique involves dissolution in suitable solvents, followed by controlled freezing and vacuum sublimation to remove solvents [21]. Lyophilization often produces amorphous or semi-crystalline products with improved dissolution characteristics [21].

Analytical characterization throughout the purification process ensures product quality and consistency [20] [22]. High-performance liquid chromatography with mass spectrometry (HPLC-MS) provides definitive identification and purity assessment [20]. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and detects potential impurities [20] [22].

Purification MethodTypical Purity AchievedAdvantagesLimitations
Column Chromatography95-98%Versatile, scalableTime-intensive, solvent consumption
Recrystallization98-99.5%High purity, cost-effectiveYield losses, solvent selection critical
Preparative HPLC>99%Excellent purity, rapidHigh cost, limited scale
Lyophilization99-99.5%Enhanced stabilityComplex process, specialized equipment

The industrial-scale implementation of these purification protocols requires careful consideration of environmental impact, regulatory compliance, and economic feasibility [13] [23]. Modern pharmaceutical manufacturing emphasizes green chemistry principles, favoring purification methods that minimize solvent usage and waste generation [13]. Continuous purification processes offer advantages for large-scale production by reducing equipment requirements and improving process efficiency [13].

The cholinergic system represents the primary target for coluracetam's cognitive-enhancing effects, with the compound demonstrating selective enhancement of acetylcholine synthesis and release through specific transporter mechanisms. This system plays a fundamental role in learning, memory consolidation, and attention regulation.

High-Affinity Choline Uptake Enhancement Mechanisms

Coluracetam's most distinctive mechanism involves the enhancement of high-affinity choline uptake, which serves as the rate-limiting step in acetylcholine synthesis [1] [2]. The compound demonstrates selective activity on the high-affinity choline transporter 1 (CHT1), particularly in conditions of neuronal damage or dysfunction.

Research investigations have established that coluracetam significantly increases choline uptake in hippocampal synaptosomes of ethylcholine mustard aziridinium ion-treated rats, with concentrations ranging from 10^-10 to 10^-6 molar producing measurable effects [2]. The enhancement occurs through direct interaction with the CHT1 protein, facilitating increased choline transport across neuronal membranes [3].

The mechanism operates through modulation of the sodium- and chloride-dependent choline transporter, which is exclusively present in cholinergic nerve terminals [3]. Coluracetam appears to enhance either the vesicular-bound release of CHT1 into the synapse, prevent CHT1 reuptake, or stabilize CHT1 anchoring at the synaptic membrane [4]. This enhancement is particularly pronounced in damaged neurons, where the compound can restore choline uptake capacity that has been compromised by neurotoxic insults.

Model SystemHACU EnhancementAcetylcholine LevelsFunctional OutcomeStudy Reference
AF64A-treated ratsSignificant increase (10^-10 to 10^-6 M)Restored to normal levelsImproved learning and memoryBessho et al., 1996
Normal ratsNo significant effectNo change from baselineNo cognitive enhancementBessho et al., 1996
Stress-induced ratsUpregulation of CHT1 proteinIncreased by 28% (3.42 vs 2.67 μg/mg)Enhanced intestinal motilityPMC6175564
Colonic tissue modelEnhanced choline transporter expressionElevated ACh productionIncreased contractile responsesPMC6175564

Acetylcholine Synthesis and Synaptic Plasticity

The enhancement of high-affinity choline uptake directly translates to increased acetylcholine synthesis and improved synaptic plasticity within cholinergic circuits [1] [3]. Coluracetam facilitates the conversion of choline to acetylcholine through choline acetyltransferase, with the increased substrate availability resulting in enhanced neurotransmitter production.

Studies demonstrate that coluracetam treatment leads to measurable increases in acetylcholine content within the hippocampus, a brain region critical for learning and memory formation [3]. The compound's effect on acetylcholine synthesis is particularly pronounced in models of cholinergic dysfunction, where baseline acetylcholine levels are compromised.

The enhanced acetylcholine synthesis contributes to improved synaptic plasticity through several mechanisms. Increased acetylcholine release enhances the activation of both nicotinic and muscarinic receptors, leading to downstream effects on intracellular signaling cascades that promote long-term potentiation and synaptic strengthening [5]. The compound also appears to influence the regulation of choline transporter systems, potentially inducing long-lasting changes in cholinergic neurotransmission that persist beyond the acute effects of the drug [1].

AMPA Receptor Modulation

Coluracetam demonstrates significant interactions with alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors, contributing to its cognitive-enhancing properties through modulation of excitatory neurotransmission. These interactions represent a secondary but important mechanism underlying the compound's neuroplastic effects.

Allosteric Binding Dynamics

The compound functions as a positive allosteric modulator of AMPA receptors, binding to sites distinct from the orthosteric glutamate binding pocket [6] [7]. Recent molecular modeling studies have identified multiple allosteric binding sites on AMPA receptors where racetam compounds, including coluracetam, can exert modulatory effects [8].

Coluracetam's allosteric modulation enhances AMPA receptor function without directly competing with glutamate for binding sites. This mechanism allows for selective enhancement of receptor activity during periods of endogenous glutamate release, potentially contributing to activity-dependent synaptic plasticity [7]. The allosteric enhancement leads to increased calcium influx through AMPA receptors, which serves as a critical signal for synaptic strengthening and long-term potentiation.

The binding dynamics involve conformational changes in the receptor structure that increase the probability of channel opening and extend the duration of receptor activation. This enhanced receptor function contributes to improved synaptic transmission efficiency and may underlie some of the cognitive benefits observed with coluracetam administration [9].

Receptor TypeModulation TypeEffect MagnitudeFunctional ImpactResearch Context
AMPA GluA1Positive AllostericIncreased surface expressionEnhanced synaptic transmissionAntidepressant studies
AMPA GluA2Positive AllostericEnhanced synaptic targetingImproved synaptic plasticityCognitive enhancement research
AMPA ComplexBinding EnhancementAllosteric binding sites (6 positions)Increased calcium influxRacetam family analysis
AMPA SynapticSurface ExpressionElevated membrane incorporationLong-term potentiation facilitationNeuroplasticity investigations

Glutamatergic Pathway Interactions

The modulation of AMPA receptors by coluracetam results in enhanced glutamatergic neurotransmission, which plays a central role in synaptic plasticity and cognitive function [6] [7]. The compound's effects on glutamatergic pathways complement its cholinergic actions, creating a synergistic enhancement of neural circuit function.

Coluracetam-induced AMPA receptor potentiation leads to increased excitatory postsynaptic potentials and enhanced synaptic strength. This effect is particularly relevant in hippocampal circuits involved in learning and memory, where glutamatergic transmission is essential for the induction and maintenance of long-term potentiation [7]. The enhanced glutamatergic signaling also activates downstream molecular cascades, including calcium-dependent protein kinases and transcription factors that promote synaptic remodeling.

The interaction between coluracetam's cholinergic and glutamatergic effects creates a convergent enhancement of synaptic plasticity mechanisms. Cholinergic modulation can influence glutamate release probability and AMPA receptor trafficking, while glutamatergic enhancement can modulate cholinergic interneuron activity and acetylcholine release [10]. This cross-system interaction may contribute to the compound's efficacy in enhancing cognitive function across multiple domains.

Neurotransmitter Systems Cross-Modulation

Coluracetam's effects extend beyond direct cholinergic and glutamatergic actions to include indirect modulation of dopaminergic and serotonergic systems. These cross-system interactions contribute to the compound's broad spectrum of neurochemical effects and potential therapeutic applications.

Dopaminergic and Serotonergic Pathway Influences

The modulation of dopaminergic and serotonergic pathways by coluracetam occurs through indirect mechanisms involving cholinergic-monoaminergic circuit interactions [11] [12]. Cholinergic neurons form extensive connections with dopaminergic and serotonergic systems, allowing for cross-system modulation of neurotransmitter release and receptor activation.

Coluracetam's enhancement of cholinergic function can influence dopaminergic activity in the prefrontal cortex and striatum, regions critical for executive function and cognitive control [11]. The compound may modulate dopamine release through cholinergic regulation of dopaminergic neurons, potentially contributing to improvements in attention, working memory, and cognitive flexibility. This interaction may be particularly relevant for the compound's potential antidepressant effects, as dopaminergic dysfunction is implicated in mood disorders.

Serotonergic pathway modulation occurs through similar indirect mechanisms, with enhanced cholinergic function influencing serotonin release and receptor activation [5] [12]. The compound's effects on serotonergic systems may contribute to its anxiolytic properties and potential mood-stabilizing effects. Research suggests that cholinergic-serotonergic interactions play important roles in emotional regulation and stress response, areas where coluracetam has demonstrated therapeutic potential.

Neurotransmitter SystemInteraction TypeMechanismObserved EffectClinical Relevance
DopaminergicIndirect modulationVia cholinergic-dopaminergic connectionsImproved executive functionDepression treatment
SerotonergicSecondary influenceThrough mood regulation pathwaysAnxiolytic propertiesAnxiety disorders
GlutamatergicPrimary enhancementDirect glutamate release enhancementEnhanced synaptic plasticityLearning and memory
Cholinergic-DopaminergicSynergistic effectAcetylcholine-dopamine crosstalkCognitive performance boostAttention enhancement
Cholinergic-SerotonergicCoordinated regulationAcetylcholine-serotonin balanceMood stabilizationEmotional regulation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

341.17394160 g/mol

Monoisotopic Mass

341.17394160 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V6FL6O5GR7

Other CAS

135463-81-9

Wikipedia

Coluracetam

Dates

Last modified: 08-15-2023
1: Takashina K, Bessho T, Mori R, Kawai K, Eguchi J, Saito K. MKC-231, a choline uptake enhancer: (3) Mode of action of MKC-231 in the enhancement of high-affinity choline uptake. J Neural Transm (Vienna). 2008 Jul;115(7):1037-46. doi: 10.1007/s00702-008-0049-0. PubMed PMID: 18461273.
2: Bessho T, Takashina K, Eguchi J, Komatsu T, Saito K. MKC-231, a choline-uptake enhancer: (1) long-lasting cognitive improvement after repeated administration in AF64A-treated rats. J Neural Transm (Vienna). 2008 Jul;115(7):1019-25. doi: 10.1007/s00702-008-0053-4. PubMed PMID: 18461272.
3: Takashina K, Bessho T, Mori R, Eguchi J, Saito K. MKC-231, a choline uptake enhancer: (2) Effect on synthesis and release of acetylcholine in AF64A-treated rats. J Neural Transm (Vienna). 2008 Jul;115(7):1027-35. doi: 10.1007/s00702-008-0048-1. PubMed PMID: 18446264.
4: Shirayama Y, Yamamoto A, Nishimura T, Katayama S, Kawahara R. Subsequent exposure to the choline uptake enhancer MKC-231 antagonizes phencyclidine-induced behavioral deficits and reduction in septal cholinergic neurons in rats. Eur Neuropsychopharmacol. 2007 Sep;17(9):616-26. PubMed PMID: 17467960.
5: Uemura K, Yoshioka S, Surina-Baumgartner DM, Tamagawa T, Miura H, Ueda M, Tamaya N, Iguchi A, Hotta N. Central nervous system-mediated hyperglycemic effects of NIK-247, a cholinesterase inhibitor, and MKC-231, a choline uptake enhancer, in rats. Jpn J Pharmacol. 1999 Jan;79(1):113-5. PubMed PMID: 10082325.
6: Akaike A, Maeda T, Kaneko S, Tamura Y. Protective effect of MKC-231, a novel high affinity choline uptake enhancer, on glutamate cytotoxicity in cultured cortical neurons. Jpn J Pharmacol. 1998 Feb;76(2):219-22. PubMed PMID: 9541286.
7: Bessho T, Takashina K, Tabata R, Ohshima C, Chaki H, Yamabe H, Egawa M, Tobe A, Saito K. Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats. Arzneimittelforschung. 1996 Apr;46(4):369-73. PubMed PMID: 8740080.
8: Murai S, Saito H, Abe E, Masuda Y, Odashima J, Itoh T. MKC-231, a choline uptake enhancer, ameliorates working memory deficits and decreased hippocampal acetylcholine induced by ethylcholine aziridinium ion in mice. J Neural Transm Gen Sect. 1994;98(1):1-13. PubMed PMID: 7710736.

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